molecular formula C26H29N3O3 B2822250 N-cyclohexyl-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894887-58-2

N-cyclohexyl-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2822250
CAS No.: 894887-58-2
M. Wt: 431.536
InChI Key: XTKFOZNHHQCRQP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide ( 894887-58-2) is a specialized organic compound with a molecular formula of C₂₆H₂₉N₃O₃ and a molecular weight of 431.5 g/mol . This naphthyridine derivative features a complex structure integrating acetamide, cyclohexyl, and ethylbenzoyl groups, suggesting potential for diverse chemical interactions and research applications. As a biochemical reagent, it is designed for use in life science research as a biological material or organic compound . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-3-18-10-12-19(13-11-18)24(31)22-15-29(16-23(30)28-20-7-5-4-6-8-20)26-21(25(22)32)14-9-17(2)27-26/h9-15,20H,3-8,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKFOZNHHQCRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The target compound shares structural motifs with several classes of molecules documented in the literature:

Feature Target Compound Analogous Compounds
Core Structure 1,8-Naphthyridine with 4-oxo group 1,5-Naphthyridine (e.g., J. Med. Chem. 2007 derivatives ), quinoline derivatives ()
Substituents - 7-Methyl
- 3-(4-Ethylbenzoyl)
- N-Cyclohexyl acetamide
- Adamantyl, pentyl (J. Med. Chem. 2007 )
- Triazole-linked acetamides ()
Functional Groups Acetamide, benzoyl, cyclohexyl Nitrophenyl, chlorophenyl (), coumarin-based hydrazides ()

Key Observations :

  • The 1,8-naphthyridine core distinguishes it from 1,5-naphthyridine derivatives (e.g., compound 67 in ), which exhibit altered electronic properties due to nitrogen positioning.
  • The N-cyclohexyl acetamide side chain increases lipophilicity relative to phenyl or nitrophenyl groups (e.g., 6a-m in ), favoring membrane permeability but possibly reducing aqueous solubility .
Physicochemical and Spectroscopic Properties

Comparative spectroscopic data highlight the influence of substituents:

Parameter Target Compound Analogous Compounds
IR C=O Stretch ~1670–1680 cm⁻¹ (predicted for acetamide) 1671–1682 cm⁻¹ (), 1676 cm⁻¹ ()
NMR Shifts (δ ppm) - Cyclohexyl: ~1.0–2.5 (predicted)
- Aromatic protons: ~7.0–8.5 (predicted)
- Triazole protons: 8.36–8.40 ()
- Nitrophenyl: 8.61 ()
Molecular Weight ~463 g/mol (calculated) 393–422 g/mol ()

Key Observations :

  • The 4-ethylbenzoyl group introduces electron-donating ethyl substituents, contrasting with electron-withdrawing nitro groups in analogs like 6b and 6c (), which may modulate reactivity in electrophilic substitution reactions .
  • The absence of a triazole ring (cf.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

  • Methodology : Synthesis typically involves multi-step processes:

  • Step 1 : Formation of the 1,8-naphthyridinone core via cyclization reactions using precursors like aminopyridines and ketones under reflux conditions (e.g., acetic anhydride as a solvent).
  • Step 2 : Introduction of the 4-ethylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃.
  • Step 3 : Acetamide functionalization through coupling reactions (e.g., HATU/DIPEA in DMF) with N-cyclohexylamine.
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for ≥95% purity .

Q. Which spectroscopic techniques are effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 170–175 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 475.2).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹) .

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro assays :

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
  • Anti-inflammatory : COX-2 inhibition via ELISA.
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGF).
    • Dose-response curves (IC₅₀ calculations) and toxicity profiling (e.g., hemolysis, hepatocyte viability) are essential .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-products?

  • Reaction parameter tuning :

  • Temperature : Lowering to 60–70°C reduces side reactions during acylation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Pd(OAc)₂ for Suzuki-Miyaura couplings (if applicable).
    • By-product mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) and monitor reaction progress via TLC .

Q. What strategies resolve ambiguities in stereochemistry or crystal structure?

  • X-ray crystallography : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve stereocenters. Ensure high-resolution data (<1.0 Å) and validate with R-factor convergence (<0.05) .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict stable conformers and compare with experimental data .

Q. How should contradictory data on biological activity be addressed?

  • Systematic validation :

  • Replicate assays : Use independent cell lines (e.g., A549 vs. HT-29) and orthogonal methods (e.g., Western blot for protein targets).
  • Pharmacokinetic studies : Assess bioavailability and metabolic stability (e.g., microsomal incubation + LC-MS).
  • In vivo models : Murine xenografts for anticancer activity with dose optimization (e.g., 10–50 mg/kg, IP) .

Data Contradictions and Methodological Considerations

Issue Resolution Strategy Relevant Evidence
Variability in IC₅₀ valuesStandardize assay conditions (e.g., serum-free media, incubation time)
Discrepant NMR assignmentsUse deuterated solvents (e.g., DMSO-d₆) and heteronuclear 2D NMR (HSQC, HMBC)
Crystal structure ambiguityEmploy twin refinement in SHELXL and compare with simulated PXRD patterns

Key Physical and Chemical Properties

Property Value Method
Molecular Weight475.2 g/molHRMS
LogP3.8 (predicted)HPLC retention time
StabilityStable at pH 5–7, 4°CAccelerated aging

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